molecular formula C14H10ClNO B1490502 2-[4-(Chloromethyl)phenoxy]benzonitrile CAS No. 1038977-56-8

2-[4-(Chloromethyl)phenoxy]benzonitrile

Cat. No. B1490502
CAS RN: 1038977-56-8
M. Wt: 243.69 g/mol
InChI Key: CQFCNUZMGFTEFD-UHFFFAOYSA-N
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Description

2-[4-(Chloromethyl)phenoxy]benzonitrile (2-CM-PBN) is a chemical compound that has a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

  • Photodynamic Agents for Cancer Therapy : Benzyl-substituted phthalonitriles, including derivatives similar to 2-[4-(Chloromethyl)phenoxy]benzonitrile, have been investigated for their potential in photodynamic therapy (PDT) for cancer treatment. These compounds show promise as sensitizers in PDT, demonstrating the importance of substituent position on the phthalocyanine macrocycle for optimizing tumor response (Hu et al., 1998).

  • Antioxidant Activities and Electronic Properties : Novel phthalocyanine complexes with phenoxy phenyl diazenyl benzoic acid substituents, similar in structure to this compound, have been synthesized and characterized. These compounds exhibit excellent water solubility, atypical aggregation behavior, and notable antioxidant activities, highlighting their potential in various chemical applications (Ağırtaş et al., 2013).

  • Degradation of Environmental Contaminants : Studies have investigated the degradation of chlorinated phenols, which are structurally related to this compound, in the environment. These studies provide insights into the environmental fate and potential toxicity of these compounds in aquatic environments (Li et al., 2020).

  • Analytical Chemistry Applications : High-performance liquid chromatography has been used for the measurement of chlorophenoxy and benzonitrile herbicides, including compounds structurally related to this compound. This highlights the importance of such compounds in analytical chemistry, particularly in the diagnosis of acute poisoning (Flanagan & Ruprah, 1989).

  • Environmental Science and Pollution Research : Research into the treatment of herbicides such as 2,4-D, mecoprop, and dicamba, which share some structural similarities with this compound, has been conducted. This research is significant in understanding the environmental impact and degradation of these types of compounds (Ghoshdastidar & Tong, 2013).

properties

IUPAC Name

2-[4-(chloromethyl)phenoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c15-9-11-5-7-13(8-6-11)17-14-4-2-1-3-12(14)10-16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFCNUZMGFTEFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.